![molecular formula C8H6BrClO2 B1274378 3-Bromo-5-chloro-4-methoxybenzaldehyde CAS No. 161565-36-2](/img/structure/B1274378.png)
3-Bromo-5-chloro-4-methoxybenzaldehyde
Overview
Scientific Research Applications
Chemical Synthesis
“3-Bromo-5-chloro-4-methoxybenzaldehyde” is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of several Schiff base compounds .
Biological Research
This compound is produced by the white-rot fungus Bjerkandera adusta . The fungus also produces other volatile chlorinated phenyl compounds, indicating a potential role of “3-Bromo-5-chloro-4-methoxybenzaldehyde” in biological processes or interactions .
Halogenated Compounds Production
The compound is involved in the production of halogenated compounds. When bromide is added to the culture medium of Bjerkandera adusta, it leads to the production of brominated compounds, including "3-Bromo-5-chloro-4-methoxybenzaldehyde" .
Alkaline Reactions
In alkaline solutions, such as KOH, the hydroxide ion from the base can attack the hydrogen α from the ketone in “3-Bromo-5-chloro-4-methoxybenzaldehyde”, forming a carbanion that can be stabilized by resonance and release the H2O molecule .
Spectroscopic Studies
The compound can be used in spectroscopic studies. For instance, FTIR and Raman studies can be conducted to determine its chemical structure and functional groups .
Environmental Impact
The production and use of “3-Bromo-5-chloro-4-methoxybenzaldehyde” and similar halogenated compounds can have significant environmental impacts. These compounds can contribute to ozone depletion and global warming .
properties
IUPAC Name |
3-bromo-5-chloro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDGICQPFOAWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397503 | |
Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-4-methoxybenzaldehyde | |
CAS RN |
161565-36-2 | |
Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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